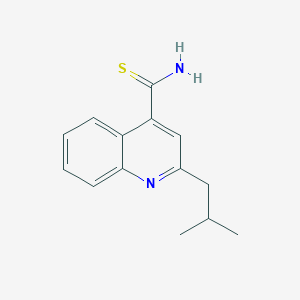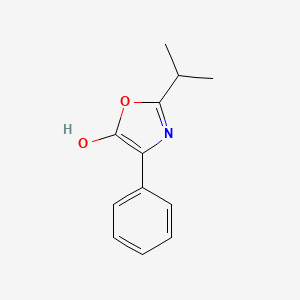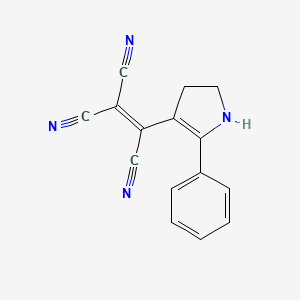
(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is a complex organic compound featuring a pyrrole ring fused with a phenyl group and three nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another approach involves the reaction of glyoxal N,N-dimethylhydrazone with malononitrile, methyl cyanoacetate, cyanoacetamide, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
科学研究应用
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity
作用机制
The mechanism of action of 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .
相似化合物的比较
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, a plant hormone with diverse biological applications.
Pyrazole Derivatives: Compounds like 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one, known for their antimicrobial properties.
Uniqueness
What sets 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile apart is its combination of a pyrrole ring with multiple nitrile groups, providing a unique scaffold for chemical modifications and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
89730-97-2 |
|---|---|
分子式 |
C15H10N4 |
分子量 |
246.27 g/mol |
IUPAC 名称 |
2-(5-phenyl-2,3-dihydro-1H-pyrrol-4-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H10N4/c16-8-12(9-17)14(10-18)13-6-7-19-15(13)11-4-2-1-3-5-11/h1-5,19H,6-7H2 |
InChI 键 |
KVHNHRBIEPYUSX-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=C1C(=C(C#N)C#N)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


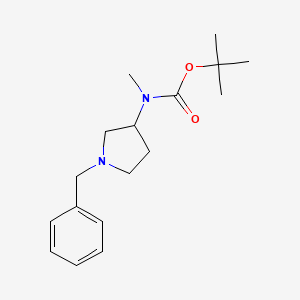
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)
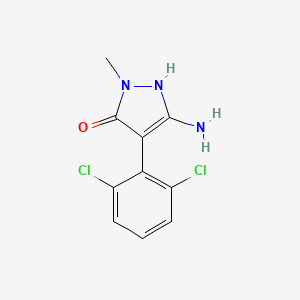
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
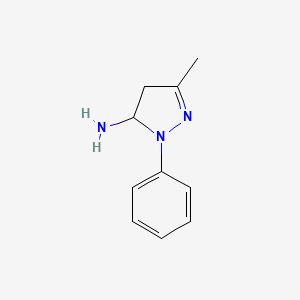
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
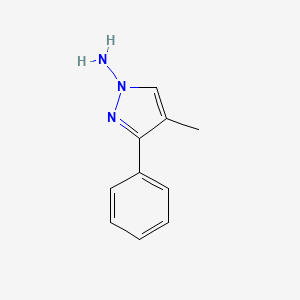
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
